molecular formula C22H25FN4O3S B11285140 Ethyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11285140
M. Wt: 444.5 g/mol
InChI Key: IXBDCALHSQALDB-UHFFFAOYSA-N
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Description

Ethyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a fluorophenyl group, and a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Piperazine Derivative: The synthesis begins with the preparation of the 4-(2-fluorophenyl)piperazine intermediate. This can be achieved by reacting 2-fluoroaniline with piperazine under appropriate conditions.

    Pyrimidine Ring Construction: The next step involves the formation of the tetrahydropyrimidine ring. This can be done by reacting the piperazine derivative with ethyl acetoacetate and thiophene-2-carbaldehyde in the presence of a base such as sodium ethoxide.

    Final Coupling: The final step is the coupling of the intermediate with ethyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, particularly in the context of neurological and psychiatric disorders.

    Chemical Biology: It serves as a probe to study the mechanisms of action of related compounds and their effects on cellular processes.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its potential as a drug candidate.

Mechanism of Action

The mechanism of action of Ethyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets such as receptors and enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group may enhance binding affinity and selectivity, while the thiophene ring could contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound shares the piperazine and fluorophenyl moieties but differs in the core structure, which is a triazine instead of a pyrimidine.

    2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-1,3,4-thiadiazole: Similar in having a piperazine ring and a substituted phenyl group, but with a thiadiazole core.

Uniqueness

Ethyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of a tetrahydropyrimidine core with a thiophene ring, which is not commonly found in similar compounds. This unique structure may confer distinct pharmacological properties and potential therapeutic benefits.

Properties

Molecular Formula

C22H25FN4O3S

Molecular Weight

444.5 g/mol

IUPAC Name

ethyl 6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H25FN4O3S/c1-2-30-21(28)19-16(24-22(29)25-20(19)18-8-5-13-31-18)14-26-9-11-27(12-10-26)17-7-4-3-6-15(17)23/h3-8,13,20H,2,9-12,14H2,1H3,(H2,24,25,29)

InChI Key

IXBDCALHSQALDB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CS2)CN3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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